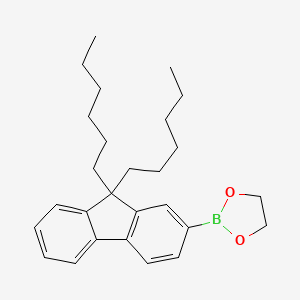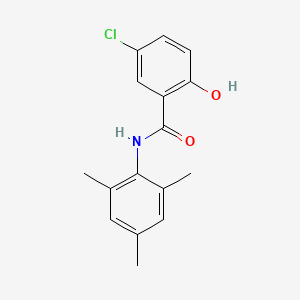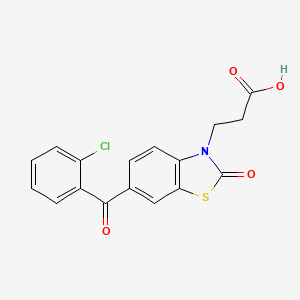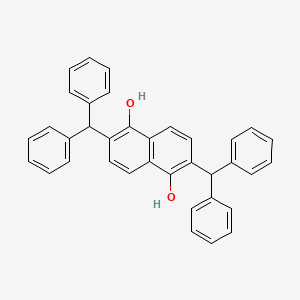![molecular formula C17H12N2O13S3 B12590549 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid CAS No. 627862-90-2](/img/structure/B12590549.png)
4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid is a complex organic compound known for its unique structural features and diverse applications. It is characterized by the presence of multiple functional groups, including hydroxyl, sulfonic acid, and hydrazone moieties, which contribute to its reactivity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid typically involves the condensation of 8-hydroxy-1-oxo-3,6-disulfonaphthalene-2(1H)-ylidene with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The process may involve multiple steps, including purification and isolation of intermediates to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound. The use of advanced reactors and automated systems ensures consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted sulfonic acid derivatives. These products have distinct properties and applications in various fields .
Wissenschaftliche Forschungsanwendungen
4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid is utilized in several scientific research areas:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and as a reagent in analytical chemistry.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form strong interactions with active sites, leading to inhibition or activation of specific biochemical pathways. The hydrazone linkage plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2-ylidene)hydrazinyl]cyclohexa-2,4-dien-1-ylidene-oxoarsenic
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Uniqueness
Compared to similar compounds, 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid stands out due to its multiple functional groups, which confer a higher degree of reactivity and versatility. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
627862-90-2 |
|---|---|
Molekularformel |
C17H12N2O13S3 |
Molekulargewicht |
548.5 g/mol |
IUPAC-Name |
4-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-sulfobenzoic acid |
InChI |
InChI=1S/C17H12N2O13S3/c20-11-6-9(33(24,25)26)3-8-5-13(35(30,31)32)15(16(21)14(8)11)19-18-10-2-1-7(17(22)23)4-12(10)34(27,28)29/h1-6,20-21H,(H,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChI-Schlüssel |
OAAKOSWLKAQXQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12590478.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-](/img/structure/B12590484.png)
![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)

![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)


![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)

![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
